Cytotoxicity vs. Erinacine A
Erinacine U exhibits no detectable cytotoxicity at concentrations required for neurite outgrowth promotion (2.5–10 μM), whereas its in-class analog erinacine A shows weak cytotoxicity against PC12 cells with an IC50 of 73.7 μM [1]. This difference in cytotoxicity, measured under identical assay conditions within the same study, has direct implications for experimental design in neuronal differentiation studies.
| Evidence Dimension | Cytotoxicity against PC12 cells |
|---|---|
| Target Compound Data | No cytotoxicity observed at 2.5–10 μM |
| Comparator Or Baseline | Erinacine A: IC50 = 73.7 μM |
| Quantified Difference | Erinacine U shows no measurable cytotoxicity at active concentrations, whereas erinacine A exhibits measurable cytotoxicity |
| Conditions | PC12 cell line (rat pheochromocytoma); neurite outgrowth assay conditions; same study |
Why This Matters
Researchers selecting a cyathane diterpenoid for neurotrophic studies where cellular toxicity must be minimized will find erinacine U advantageous over erinacine A.
- [1] Zhang Y, Liu L, Bao L, Yang Y, Ma K, Liu H. Three new cyathane diterpenes with neurotrophic activity from the liquid cultures of Hericium erinaceus. J Antibiot (Tokyo). 2018 Sep;71(9):818-821. View Source
